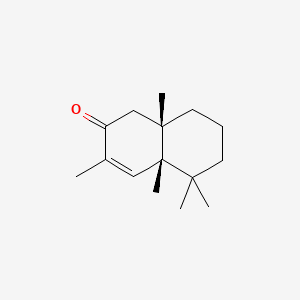
(cis)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(cis)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one is a complex organic compound with a unique structure. It belongs to the class of naphthalenes, which are characterized by a fused ring system. This compound is notable for its multiple methyl groups and a ketone functional group, making it a subject of interest in various chemical research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (cis)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of methyl groups through alkylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(cis)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups through halogenation followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Halogenation can be achieved using bromine or chlorine, followed by substitution with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
(cis)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Its derivatives are explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of complex organic molecules and as a precursor in the production of specialty chemicals.
Wirkmechanismus
The mechanism by which (cis)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include interactions with cellular membranes or intracellular proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(trans)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one: This isomer differs in the spatial arrangement of its atoms, leading to different chemical and physical properties.
Hexahydroindan derivatives: These compounds share a similar ring structure but differ in the number and position of methyl groups.
Uniqueness
(cis)-4a,5,6,7,8,8a-Hexahydro-3,4a,5,5,8a-pentamethylnaphthalene-2(1H)-one is unique due to its specific stereochemistry and the presence of multiple methyl groups, which influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in organic reactions.
Eigenschaften
CAS-Nummer |
35275-39-9 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
(4aS,8aS)-3,4a,5,5,8a-pentamethyl-1,6,7,8-tetrahydronaphthalen-2-one |
InChI |
InChI=1S/C15H24O/c1-11-9-15(5)13(2,3)7-6-8-14(15,4)10-12(11)16/h9H,6-8,10H2,1-5H3/t14-,15-/m0/s1 |
InChI-Schlüssel |
RLXROWVGHRKLQF-GJZGRUSLSA-N |
Isomerische SMILES |
CC1=C[C@@]2([C@@](CCCC2(C)C)(CC1=O)C)C |
Kanonische SMILES |
CC1=CC2(C(CCCC2(CC1=O)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




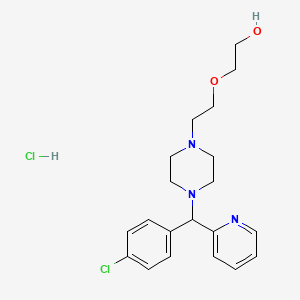
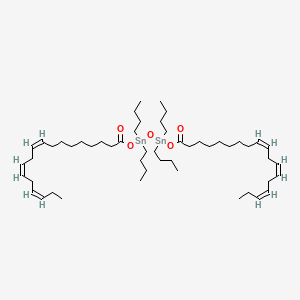

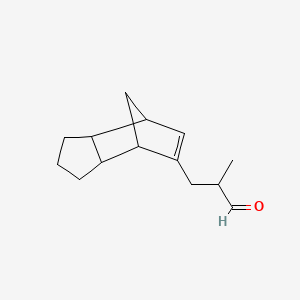
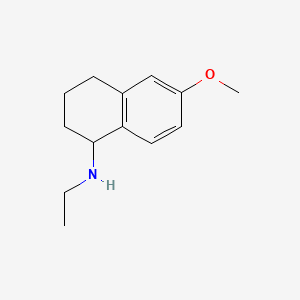
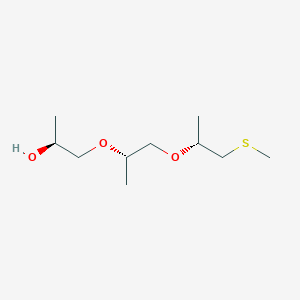
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid;morpholine](/img/structure/B12695114.png)
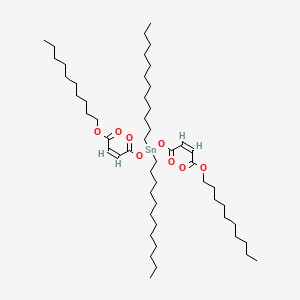
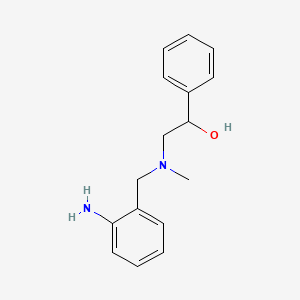
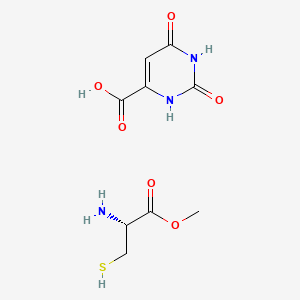
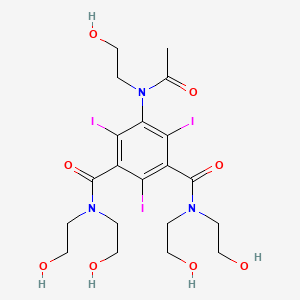
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;4-octylphenolate](/img/structure/B12695174.png)
